molecular formula C15H8Cl2O2 B12012474 2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione CAS No. 6549-60-6

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione

Cat. No.: B12012474
CAS No.: 6549-60-6
M. Wt: 291.1 g/mol
InChI Key: LMHJSDPLRWVKKM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione is an organic compound characterized by the presence of a dichlorophenyl group attached to an indene dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different overall structure and applications.

    3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate with distinct reactivity compared to the indene dione compound.

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide with a different functional group but similar dichlorophenyl moiety.

Uniqueness

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione is unique due to its indene dione structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other compounds with similar functional groups.

Properties

CAS No.

6549-60-6

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8Cl2O2/c16-11-6-5-8(7-12(11)17)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H

InChI Key

LMHJSDPLRWVKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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